molecular formula C40H82N12O14S B1582131 L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- CAS No. 24365-47-7

L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-

Cat. No.: B1582131
CAS No.: 24365-47-7
M. Wt: 987.2 g/mol
InChI Key: FWGRMOYQEJXKOZ-XZZFGKIVSA-N
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Description

Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group;  major species at pH 7.3. It is a conjugate acid of a leupeptin.

Scientific Research Applications

Crystal Structure and Conformational Stability

  • N-acetyl-l-prolyl-l-leucinamide (NAPLA), a related compound, demonstrates a unique molecular conformation and intermolecular hydrogen bonding pattern in its crystal structure. This informs the understanding of fusion properties and molecular interactions of similar substances (Puliti, Mattia, Giancola, & Barone, 2000).

Interactions in Aqueous Solutions

  • The energetics of interactions between similar N-acetyl amino acid amides in aqueous solutions have been studied, revealing insights into molecular structure and substitution effects on these interactions (Blackburn, Lilley, & Walmsley, 1982).

Enthalpy of Solution

  • Measurements of the enthalpy of solution for related compounds, including N-acetyl-L-leucinamide, provide valuable data on molecular behavior and interactions in different solvents (Sijpkes, Oudhuis, Somsen, & Lilley, 1989).

Enzymatic Peptide Synthesis

Interaction with Cyclomaltohexaose

  • Research on the interaction of N-acetyl-l-leucinamide with cyclomaltohexaose in water shows that inclusion occurs with amino acids having longer alkyl chains, contributing to our understanding of molecular recognition and complex formation (Barone, Castronuovo, Ruocco, Elia, & Giancola, 1989).

Tripeptide Synthesis

  • The synthesis of tripeptides, like L-prolyl-L-leucyl-glycinamide, using derivatives including L-leucine, demonstrates the application of specific methodologies in peptide synthesis (Xu Wensong, 2006).

Effects in Niemann-Pick Disease Type C Cells

  • A study on N-Acetyl-Leucine and its enantiomers, closely related to L-Leucinamide, shows their potential therapeutic benefits in treating Niemann-Pick disease type C, indicating the broader implications of similar compounds in medical research (te Vruchte, Galione, Strupp, & Mann, 2019).

Acetylation and Transporter Switching

Future Directions

: Sigma-Aldrich: N-ACETYL-L-LEUCINAMIDE : Cayman Chem: RODT INOMTION : ChemSpider: N-Acetyl-L-isoleucyl-L-leucinamide : Cayman Chem: Leupeptin (hemisulfate) : Nature: Acetylation turns leucine into a drug

Properties

CAS No.

24365-47-7

Molecular Formula

C40H82N12O14S

Molecular Weight

987.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1

InChI Key

FWGRMOYQEJXKOZ-XZZFGKIVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Pictograms

Irritant

sequence

LLR

Synonyms

acetyl-L-leucyl-L-leucyl-L-arginal
leupeptin
leupeptin, (S)-isomer
leupeptin, monoacetate, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
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L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
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L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
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L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
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L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
Reactant of Route 6
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-

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